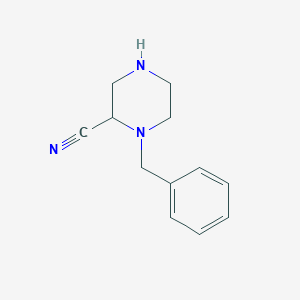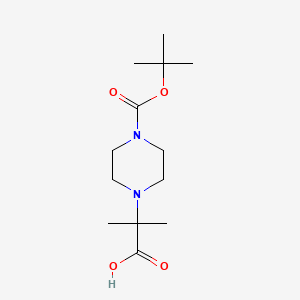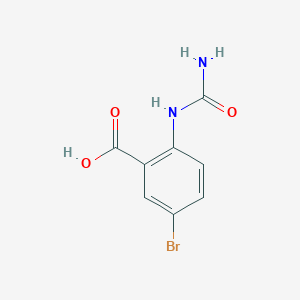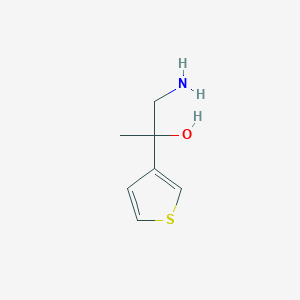
1-氨基-2-(噻吩-3-基)丙烷-2-醇
描述
“1-Amino-2-(thiophen-3-yl)propan-2-ol” is a chemical compound with the molecular formula C7H11NOS . It belongs to the class of organic compounds known as 3-alkylindoles .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “1-Amino-2-(thiophen-3-yl)propan-2-ol”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “1-Amino-2-(thiophen-3-yl)propan-2-ol” consists of a thiophene ring attached to a propan-2-ol molecule with an amino group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .科学研究应用
抗菌应用
噻吩衍生物已被证明具有抗菌特性,这表明“1-氨基-2-(噻吩-3-基)丙烷-2-醇”可用于开发治疗感染的新型抗菌剂 .
镇痛和抗炎应用
这些化合物还具有镇痛和抗炎活性,表明其在缓解疼痛和控制炎症方面具有潜在用途 .
降压应用
噻吩衍生物可以作为降压剂,为研究血压管理解决方案提供了途径 .
抗肿瘤活性
噻吩衍生物具有抗肿瘤活性的证据,表明其在癌症治疗中可能具有应用价值 .
腐蚀抑制
在材料科学领域,这些化合物用作金属腐蚀抑制剂,这可能有利于保护工业材料 .
光电器件
噻吩衍生物用于制造发光二极管 (LED),这表明“1-氨基-2-(噻吩-3-基)丙烷-2-醇”可能在光电器件开发中具有应用价值 .
合成化学
该化合物可能参与合成化学过程,例如环化反应以生成具有潜在药物或材料科学应用的各种噻吩衍生物 .
抗菌材料合成
作用机制
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the thiophene ring system, which is a part of this compound, plays a significant role in the biological activity of many drugs .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
It is known that thiophene derivatives can have various biological effects due to their diverse pharmacological properties .
生化分析
Biochemical Properties
1-Amino-2-(thiophen-3-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism and thiophene ring modification. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes .
Cellular Effects
1-Amino-2-(thiophen-3-yl)propan-2-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-Amino-2-(thiophen-3-yl)propan-2-ol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s thiophene ring and amino group are crucial for its binding affinity and specificity. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-2-(thiophen-3-yl)propan-2-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Amino-2-(thiophen-3-yl)propan-2-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-Amino-2-(thiophen-3-yl)propan-2-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by enzymes involved in amino acid degradation and thiophene ring modification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-Amino-2-(thiophen-3-yl)propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s hydrophilic and hydrophobic properties influence its transport across cell membranes and its distribution within the cell .
Subcellular Localization
1-Amino-2-(thiophen-3-yl)propan-2-ol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
1-amino-2-thiophen-3-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(9,5-8)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXVNUBGZQVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
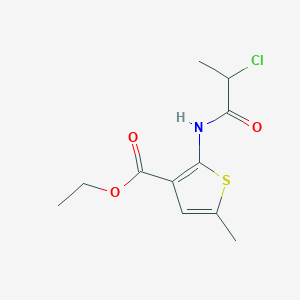
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

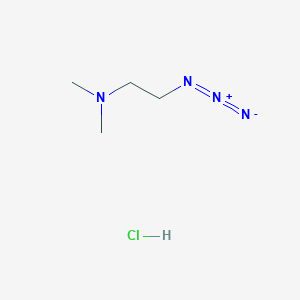
![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)

